molecular formula C8H8N2 B3051230 4-Ethylnicotinonitrile CAS No. 3222-55-7

4-Ethylnicotinonitrile

Cat. No. B3051230
CAS RN: 3222-55-7
M. Wt: 132.16 g/mol
InChI Key: OJVXIEGAUZGHDR-UHFFFAOYSA-N
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Description

4-Ethylnicotinonitrile is a useful research compound. Its molecular formula is C8H8N2 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Ethylnicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethylnicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

3222-55-7

Product Name

4-Ethylnicotinonitrile

Molecular Formula

C8H8N2

Molecular Weight

132.16 g/mol

IUPAC Name

4-ethylpyridine-3-carbonitrile

InChI

InChI=1S/C8H8N2/c1-2-7-3-4-10-6-8(7)5-9/h3-4,6H,2H2,1H3

InChI Key

OJVXIEGAUZGHDR-UHFFFAOYSA-N

SMILES

CCC1=C(C=NC=C1)C#N

Canonical SMILES

CCC1=C(C=NC=C1)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of diisopropylamine (9.1 ml) in THF (50 ml) was cooled to −30° C. and an n-butyllithium hexane solution (1.61 M, 37 ml) was added. The mixture was stirred for 30 min. After cooling the reaction mixture to −78° C., a solution of 4-methylnicotinonitrile (7.01 g) in THF (50 ml) was added dropwise and the mixture was stirred for 15 min. Methyl iodide (9.1 ml) was added and the mixture was heated to −40° C., and saturated aqueous ammonium chloride solution was added. The reaction mixture was extracted with ethyl acetate and the organic layer was dried and concentrated. The residue was subjected to silica gel column chromatography (eluent, hexane:ethyl acetate=1:1) for purification to give the title compound (6.67 g) as a pale-yellow oil.
Quantity
9.1 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
n-butyllithium hexane
Quantity
37 mL
Type
reactant
Reaction Step Two
Quantity
7.01 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
9.1 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

The compound (25) (0.73 g, 5.61 mmol) was dissolved in ethyl acetate (15 ml) and 10% palladium carbon (20 mg) was added. The mixture was stirred at normal temperature and normal pressure under a hydrogen atmosphere for 2 hrs. for hydrogenation. The reaction mixture was passed through celite and the filtrate was partitioned between ethyl acetate and brine. The aqueous layer was extracted with ethyl acetate, and the extract was combined and dried (MgSO4). The solvent was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography to give a colorless oil (0.62 g, 84%).
Name
compound ( 25 )
Quantity
0.73 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
20 mg
Type
catalyst
Reaction Step Two
Name
Yield
84%

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